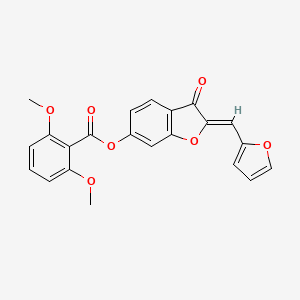
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide, also known as BFA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. This compound has also been investigated for its potential to enhance the effectiveness of chemotherapy drugs.
Mécanisme D'action
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of the phosphorylation of target proteins, which are involved in cell growth and survival. The inhibition of CK2 by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative effects on cancer cells, inducing apoptosis and inhibiting cell growth. It has also been shown to enhance the effectiveness of chemotherapy drugs. This compound has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from chemical suppliers. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another potential direction is the investigation of this compound in combination with other chemotherapy drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of cancer. Its inhibition of CK2 has been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy drugs. While this compound has several advantages for lab experiments, including its high purity and stability, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. There are several potential future directions for research on this compound, including the development of analogs with improved solubility and potency and investigation in combination with other chemotherapy drugs.
Méthodes De Synthèse
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-1-methylethyl)propanamide involves several steps, including the reaction between 2-bromo-5-fluoroaniline and 2-bromo-5-fluorobenzoyl chloride, followed by the reaction with isobutyronitrile. The resulting product is purified through column chromatography, yielding this compound as a white crystalline solid.
Propriétés
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(2-cyanopropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c1-13(2,8-16)17-12(18)6-3-9-7-10(15)4-5-11(9)14/h4-5,7H,3,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOARDZAFIRSOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

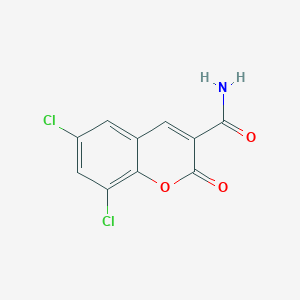
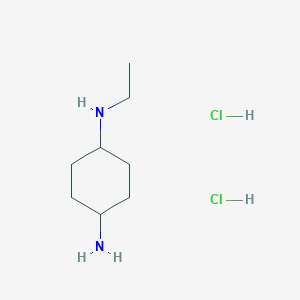
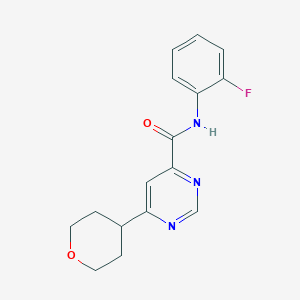
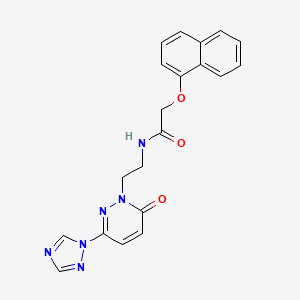
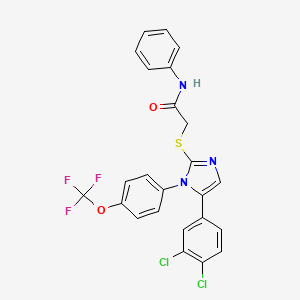

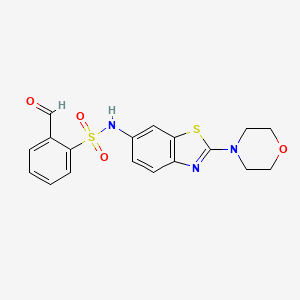
![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)
![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)
![3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B3002716.png)
![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)
